molecular formula C11H17NO B023570 2-(Benzylamino)-2-methylpropan-1-ol CAS No. 10250-27-8

2-(Benzylamino)-2-methylpropan-1-ol

Katalognummer B023570
CAS-Nummer: 10250-27-8
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: JIDHEIXSIHNMCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-(Benzylamino)-2-methylpropan-1-ol” is an organic compound with the molecular formula C11H17NO . It consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) and a hydroxyl group (OH) on a 2-methylpropan-1-ol backbone .


Synthesis Analysis

The synthesis of compounds similar to “2-(Benzylamino)-2-methylpropan-1-ol” often involves reactions such as N-alkylation of amines with alcohols , Cu(I)-catalyzed C-N coupling of aliphatic halides with amines and amides , and N-monoalkylation of amides with alcohols via hydrogen transfer .


Molecular Structure Analysis

The molecular structure of “2-(Benzylamino)-2-methylpropan-1-ol” includes a benzyl group (C6H5CH2), an amine functional group (NH2), and a hydroxyl group (OH) on a 2-methylpropan-1-ol backbone . The average mass of the molecule is 179.259 Da, and the monoisotopic mass is 179.131012 Da .


Chemical Reactions Analysis

Benzylamines, which are structurally similar to “2-(Benzylamino)-2-methylpropan-1-ol”, can undergo a variety of chemical reactions. These include reactions with bases like LDA, NEt3, and Py; nucleophiles like RLi, RMgX, and RCuLi; and electrophiles like RCOCl, RCHO, and CH3I . They can also undergo reduction and oxidation reactions .

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Research

2-(Benzylamino)-2-methylpropan-1-ol has been studied for its potential role in Alzheimer’s disease treatment. Researchers have designed derivatives of this compound by modifying cholinesterase inhibitors toward β-secretase inhibition . These derivatives have shown promise in inhibiting key enzymes involved in Alzheimer’s disease, such as acetylcholinesterase and β-secretase, which are crucial for the development of disease-modifying therapies .

Cardiovascular Disease Treatment

In the context of cardiovascular diseases, this compound has been explored for its ability to inhibit Cholesteryl Ester Transfer Protein (CETP) . CETP inhibitors are significant because they can potentially lower low-density lipoprotein (LDL) cholesterol levels and increase high-density lipoprotein (HDL) cholesterol levels, thus reducing the risk of atherosclerosis .

Tyrosinase Inhibition and Anti-Melanogenic Effects

Derivatives of 2-(Benzylamino)-2-methylpropan-1-ol have been synthesized as tyrosinase inhibitors, which are important for their anti-melanogenic effects . These compounds could be used in the treatment of hyperpigmentation-related diseases due to their ability to inhibit melanin production .

Pharmacophore Modeling in Drug Discovery

Pharmacophore modeling is a crucial step in drug discovery, and compounds like 2-(Benzylamino)-2-methylpropan-1-ol serve as key elements in constructing pharmacophore models. These models help in identifying the essential features required for the biological activity of a drug .

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are vital for understanding the relationship between the chemical structure and biological activity of a compound. 2-(Benzylamino)-2-methylpropan-1-ol derivatives have been used in QSAR studies to predict the activity of new compounds and optimize their structures for better efficacy .

Antimicrobial Activity

Some derivatives of 2-(Benzylamino)-2-methylpropan-1-ol have been synthesized and tested for their antimicrobial activity. These studies are important for the development of new antibiotics and understanding the mechanism of action against various bacterial strains .

Safety and Hazards

While specific safety and hazard information for “2-(Benzylamino)-2-methylpropan-1-ol” is not available, benzylamine, a related compound, is known to be combustible and can cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed or in contact with skin .

Eigenschaften

IUPAC Name

2-(benzylamino)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,9-13)12-8-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDHEIXSIHNMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359410
Record name 2-(Benzylamino)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10250-27-8
Record name 2-(Benzylamino)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzylamino)-2-methylpropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Acetic acid (5.4 ml) was added to a solution of 2-amino-2-methyl-1-propanol (8.4 g) and benzaldehyde (10 g) in 1,2-dichloroethane (140 ml) under ice-cooling. After 30 minutes of stirring at the same temperature, sodium triacetoxyborohydride (26 g) was added by small portions to the solution over 10 minutes. After 2 hours of stirring at room temperature, the mixture was poured into a solution of sodium hydrogen carbonate (48 g) in water (300 ml). The aqueous layer was separated and adjusted to pH 12 with 24% sodium hydroxide aqueous solution. The alkaline solution was extracted with ethyl acetate (2 times). The extract was dried over sodium sulfate and evaporated under reduced pressure to give colorless crystals of 2-benzylamino-2-methyl-1-propanol (13.2 g).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Three
Quantity
5.4 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-(Benzylamino)-2-methyl-propan-1-ol hydrochloride (539 mg, 2.50 mmol) was treated with aqueous sodium hydroxide (50 mL of 2 M, 100 mmol), then diethyl ether (50 mL) was added to the solution and stirred for 3 min. The organic layer was separated, washed with brine, dried over Na2SO4, filtered and concentrated in vacuo to provide the 2-(benzylamino)-2-methyl-propan-1-ol free base as a white powder. The 2-(benzylamino)-2-methyl-propan-1-ol (2.50 mmol) and tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (500 mg, 2.344 mmol) were dissolved in ethanol (2 mL) and the reaction mixture was heated in a sealed tube at 100° C. for 48 h. The ethanol was evaporated and the crude material purified by silica gel column chromatography (1-100% ethyl acetate/hexanes) to provide tert-butyl 4-((benzyl(1-hydroxy-2-methylpropan-2-yl)amino)methyl)-4-hydroxypiperidine-1-carboxylate as white powder (551 mg, 60%). ESI-MS m/z calc. 392.5. found 373.3 (M+1)+; Retention time: 1.14 minutes (3 min run). 1H NMR (400 MHz, DMSO-d6) δ 7.43 (d, J=7.4 Hz, 2H), 7.24 (t, J=7.6 Hz, 2H), 7.13 (t, J=7.3 Hz, 1H), 4.66 (t, J=5.1 Hz, 1H), 4.43 (s, 1H), 3.91 (s, 2H), 3.62 (s, 2H), 3.22 (d, J=4.8 Hz, 2H), 2.97 (s, 2H), 2.58 (s, 2H), 1.44-1.27 (m, 13H), 0.88 (s, 6H).
Quantity
539 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 106 g of benzaldehyde, 89 g of 2-amino-2-methyl-1-propanol, 2 ml of glacial acetic acid and 500 ml of benzene is heated for 3 hours under reflux, using a water separator. After completion of the reaction, the mixture is evaporated and the residue is dissolved in 2 liters of ethanol. After adding a total of 76 g of sodium borohydride in portions over the course of 2-3 hours, continuing to stir the mixture overnight at room temperature, and working up in the usual manner, 2-benzylamino-2-methyl-1-propanol is obtained, which melts at 50°-55° C. after crystallisation from ether.
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylamino)-2-methylpropan-1-ol
Reactant of Route 2
2-(Benzylamino)-2-methylpropan-1-ol
Reactant of Route 3
Reactant of Route 3
2-(Benzylamino)-2-methylpropan-1-ol
Reactant of Route 4
Reactant of Route 4
2-(Benzylamino)-2-methylpropan-1-ol
Reactant of Route 5
Reactant of Route 5
2-(Benzylamino)-2-methylpropan-1-ol
Reactant of Route 6
Reactant of Route 6
2-(Benzylamino)-2-methylpropan-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.